molecular formula C14H13BrN2O2S2 B5240234 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone;hydrobromide

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone;hydrobromide

Cat. No.: B5240234
M. Wt: 385.3 g/mol
InChI Key: YUULJJREFSIVIA-UHFFFAOYSA-N
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Description

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone;hydrobromide is a complex organic compound that features a benzimidazole moiety, a thiophene ring, and a hydrobromide salt. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone typically involves multiple steps. One common method starts with the preparation of 6-methoxy-1H-benzimidazole, which is then reacted with thiophene-2-carbaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their function. The thiophene ring may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone is unique due to its combined benzimidazole and thiophene structures, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2.BrH/c1-18-9-4-5-10-11(7-9)16-14(15-10)20-8-12(17)13-3-2-6-19-13;/h2-7H,8H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUULJJREFSIVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)C3=CC=CS3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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